molecular formula C21H17N3O2S B2547135 2-(((5-Methyl-2-phenyloxazol-4-yl)methyl)thio)-6-phenylpyrimidin-4-ol CAS No. 1040646-01-2

2-(((5-Methyl-2-phenyloxazol-4-yl)methyl)thio)-6-phenylpyrimidin-4-ol

Cat. No. B2547135
CAS RN: 1040646-01-2
M. Wt: 375.45
InChI Key: RCONMUUVTPCUER-UHFFFAOYSA-N
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Description

The compound "2-(((5-Methyl-2-phenyloxazol-4-yl)methyl)thio)-6-phenylpyrimidin-4-ol" is a heterocyclic molecule that appears to be related to various synthesized compounds with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, similar structures with pyrimidine, oxazole, and thiazole moieties are frequently reported to exhibit antimicrobial, antioxidant, and plant growth-stimulating properties.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multistep reactions starting from simple precursors. For instance, the synthesis of pyridothienopyrimidine derivatives was achieved using ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate as a starting material, followed by reactions with phenylisothiocyanate and cyclization under various conditions . Similarly, the synthesis of 6-methylpyrimidine-4-ol derivatives, which share a pyrimidine core with the compound of interest, was performed using accessible methods, including reactions with thiourea and various dicarbonyl reagents .

Molecular Structure Analysis

The molecular structures of synthesized compounds are often confirmed using spectral studies, such as NMR and X-ray diffraction. For example, the crystal structure of a related compound, 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-phenylpyrimidin-2-amine, was determined by X-ray diffraction, revealing a monoclinic system with specific cell constants and stabilization by intra-molecular hydrogen bonds . These structural analyses are crucial for understanding the molecular conformation and potential reactivity of the compounds.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds is often explored through various chemical reactions to yield new derivatives with potential biological activities. For instance, the reaction of 2-amino-6-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-4-phenylpyridine-3-carbonitrile with different reagents led to the formation of new oxopyrazolinylpyridines and related pyridopyrimidines . These reactions are indicative of the versatility of heterocyclic scaffolds in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds, such as solubility, melting points, and stability, are often determined alongside their synthesis. The compounds' biological activities, such as antimicrobial and antioxidant properties, are typically assessed through various assays. For example, a series of synthesized compounds were screened for their antioxidant and antimicrobial activities, with some showing excellent potency compared to standard ascorbic acid . Additionally, novel 6-methylpyrimidine-4-ol derivatives exhibited pronounced stimulating action on plant growth .

Scientific Research Applications

Synthesis and Biological Activity

A key area of research involves the synthesis of heterocyclic compounds, including derivatives of pyrimidines, which have shown significant antibacterial activity. The process involves the reaction of precursor compounds to yield new Schiff bases derivatives and 1,3-oxazepine derivatives, which have been screened against various bacterial strains, demonstrating notable antibacterial efficacy (Mohammad, Ahmed, & Mahmoud, 2017).

Anticancer Agents

Another critical application is in the development of anticancer agents. Triazolopyrimidines, for instance, have been synthesized and evaluated for their unique mechanism of tubulin inhibition, displaying potent anticancer activity without competitive binding with paclitaxel, a notable advantage for overcoming multidrug resistance in cancer treatment (Zhang et al., 2007).

Antihypertensive Agents

Research into antihypertensive α-blocking agents has led to the synthesis of thiosemicarbazides, triazoles, and Schiff bases. These compounds have been tested for their α-blocking activity, showing promising results in reducing hypertension with low toxicity (Abdel-Wahab et al., 2008).

Antioxidant Activity

The antioxidant properties of 4-hydroxyphenyl substituted thiopyrimidine derivatives have also been investigated. These compounds were synthesized and evaluated for their ability to scavenge free radicals, showing stronger antioxidant activity compared to other derivatives (Akbas et al., 2018).

Enzyme Inhibition

Notably, the compound has potential applications in enzyme inhibition, particularly in inhibiting PARP-1, an enzyme involved in DNA repair. The design and synthesis of new triazole, thiazolidinone, and thieno[2, 3-d]pyrimidinones derivatives have been explored for their anticancer potential, highlighting the compound's versatility in medical research (Abu‐Hashem et al., 2020).

Corrosion Inhibition

Moreover, the compound's derivatives have been studied for their corrosion inhibition properties, particularly for mild steel in hydrochloric acid, demonstrating their utility in industrial applications (Singh, Singh, & Quraishi, 2016).

properties

IUPAC Name

2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c1-14-18(22-20(26-14)16-10-6-3-7-11-16)13-27-21-23-17(12-19(25)24-21)15-8-4-2-5-9-15/h2-12H,13H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCONMUUVTPCUER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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